molecular formula C11H16BNO2 B1393966 (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid CAS No. 1100095-09-7

(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid

Cat. No.: B1393966
CAS No.: 1100095-09-7
M. Wt: 205.06 g/mol
InChI Key: JRGCMBMTOLSYTF-UHFFFAOYSA-N
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Description

  • Use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to introduce the boronic acid group.
  • Employ conditions such as a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., THF).

Industrial Production Methods: Industrial production of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Biochemical Analysis

Biochemical Properties

(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition . Additionally, this compound has been shown to interact with other biomolecules, such as lectins, through its boronic acid moiety, which can form reversible complexes with diols present on glycoproteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been found to influence cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in gene expression . Furthermore, this compound has been observed to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The boronic acid group of this compound can form reversible covalent bonds with the active site residues of target enzymes, such as serine proteases and proteasomes . This interaction results in the inhibition of enzyme activity, which can have downstream effects on cellular processes and gene expression. Additionally, this compound can modulate the activity of transcription factors by influencing their post-translational modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced enzyme inhibition and cellular effects . At very high doses, this compound can exhibit toxic effects, including cytotoxicity and adverse impacts on organ function . Therefore, careful dosage optimization is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of specific metabolites . Additionally, this compound can modulate the activity of metabolic enzymes through its interactions with their active sites, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it interacts with target biomolecules . The distribution of this compound within tissues can also influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins. Additionally, this compound can be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular metabolism and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the reaction of 3-bromobenzylamine with pyrrolidine, followed by the introduction of the boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The process can be summarized as follows:

  • Formation of the Pyrrolidin-1-ylmethyl Intermediate:

    • React 3-bromobenzylamine with pyrrolidine in the presence of a base.
    • Heat the mixture to facilitate the substitution reaction, forming the pyrrolidin-1-ylmethyl intermediate.

Chemical Reactions Analysis

Types of Reactions: (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes various chemical reactions, including:

  • Oxidation:

    • The boronic acid group can be oxidized to form boronic esters or borates.
    • Common oxidizing agents include hydrogen peroxide and sodium perborate.
  • Reduction:

    • Reduction of the boronic acid group can lead to the formation of boranes.
    • Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidin-1-ylmethyl group.
    • Reagents such as alkyl halides and nucleophiles like amines are commonly employed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, amines.

Major Products Formed:

    Oxidation: Boronic esters, borates.

    Reduction: Boranes.

    Substitution: Substituted pyrrolidin-1-ylmethyl derivatives.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the pyrrolidin-1-ylmethyl group, making it less specific in certain applications.

    (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic Acid: Similar structure but with the pyrrolidin-1-ylmethyl group at a different position, affecting its reactivity and binding properties.

    (3-(Morpholin-4-ylmethyl)phenyl)boronic Acid: Contains a morpholine group instead of pyrrolidine, altering its chemical and biological properties.

Uniqueness: (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of the pyrrolidin-1-ylmethyl group, which enhances its reactivity and specificity in various chemical and biological applications. This structural feature distinguishes it from other boronic acids and makes it a valuable reagent in research and industry.

Biological Activity

(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is a compound that has garnered attention in various fields of medicinal chemistry and biochemistry due to its versatile biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug discovery, cancer therapy, and its role as a biochemical tool.

Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety. This structure is significant for its interactions with biological targets due to the unique properties imparted by the boron atom and the nitrogen-containing pyrrolidine ring.

Medicinal Chemistry Applications

1. Cancer Therapy

Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to act as an intermediate in the synthesis of various anticancer agents. For instance, compounds derived from this boronic acid have demonstrated cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key enzymes involved in tumor growth and survival.

Compound Target Effect Reference
Compound 1Monoacylglycerol lipase (MAGL)Inhibition leads to apoptosis
Compound 2Estrogen Receptor αAntagonist effect

2. Diabetes Management

In addition to its anticancer properties, this compound has been explored for its role in diabetes management. Its ability to interact with glucose transporters makes it a candidate for developing drugs aimed at regulating blood sugar levels.

Biochemical Applications

1. Enzyme Inhibition

The compound has been utilized as a biochemical tool to study enzyme activities. It can form reversible covalent bonds with certain enzymes, thereby modulating their activity. This property is particularly useful in drug discovery, where understanding enzyme interactions is crucial for developing effective therapeutics.

2. Protein Interaction Studies

This compound has also been employed in studies investigating protein-protein interactions. Its boron atom can form complexes with diols present in biomolecules, facilitating the study of various biochemical pathways.

Case Studies

Several case studies have demonstrated the efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of derivatives of this compound on FaDu hypopharyngeal tumor cells, revealing enhanced apoptosis compared to standard treatments like bleomycin .
  • Diabetes Research : Research highlighted its potential as an inhibitor of glucose transporters, indicating its role in lowering blood glucose levels in diabetic models .

Properties

IUPAC Name

[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8,14-15H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGCMBMTOLSYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.